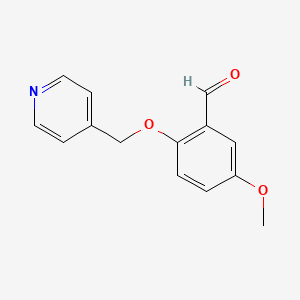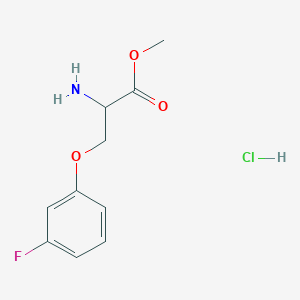
methyl O-(3-fluorophenyl)serinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(3-fluorophenoxy)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a propanoate moiety, making it a subject of interest for researchers and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluorophenol and methyl acrylate as the primary starting materials.
Reaction Steps:
Conditions: The reaction is usually carried out under anhydrous conditions with a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine.
Substitution: Substitution reactions involving the fluorophenyl group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: The corresponding amine derivatives are typically formed.
Substitution Products: Different fluorophenyl-substituted compounds can be synthesized.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorophenyl group can engage in hydrogen bonding and π-π interactions, influencing the biological activity of the compound. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-3-(2-fluorophenoxy)benzoate: Similar structure but with a different aromatic ring.
4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide: Contains a pyridine ring instead of a propanoate group.
This comprehensive overview provides a detailed understanding of methyl 2-amino-3-(3-fluorophenoxy)propanoate hydrochloride, its preparation, reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H13ClFNO3 |
|---|---|
Molekulargewicht |
249.66 g/mol |
IUPAC-Name |
methyl 2-amino-3-(3-fluorophenoxy)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-10(13)9(12)6-15-8-4-2-3-7(11)5-8;/h2-5,9H,6,12H2,1H3;1H |
InChI-Schlüssel |
UCUKOSRZHGWFCY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(COC1=CC(=CC=C1)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


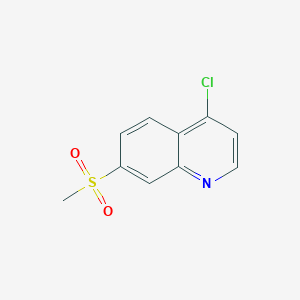
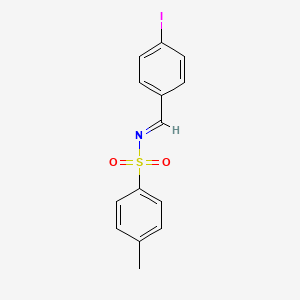
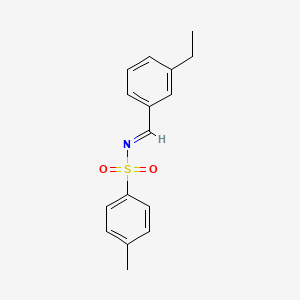
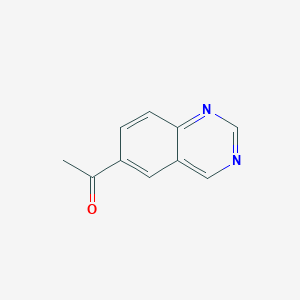
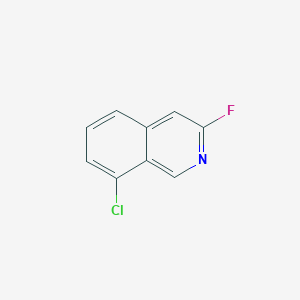

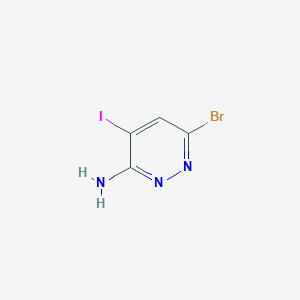
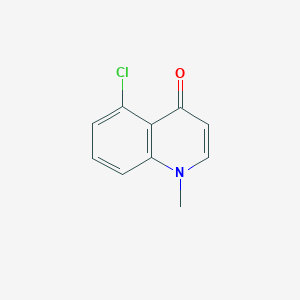
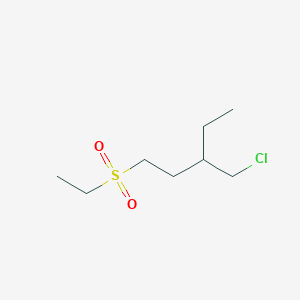
![6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)
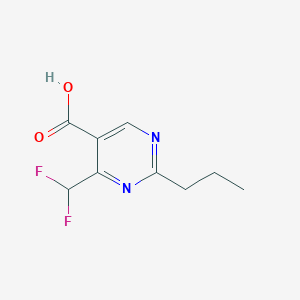
![Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15328903.png)

